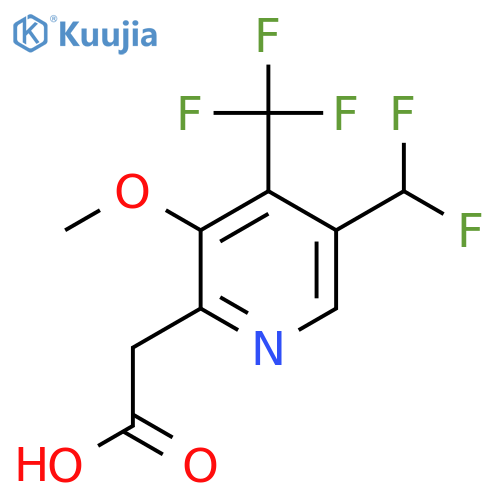Cas no 1805464-67-8 (5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid)

1805464-67-8 structure
商品名:5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid
CAS番号:1805464-67-8
MF:C10H8F5NO3
メガワット:285.167440414429
CID:4896802
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C10H8F5NO3/c1-19-8-5(2-6(17)18)16-3-4(9(11)12)7(8)10(13,14)15/h3,9H,2H2,1H3,(H,17,18)
- InChIKey: DBDPWJQLGFMSDP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)F)=CN=C(CC(=O)O)C=1OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 59.4
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029018793-250mg |
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid |
1805464-67-8 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029018793-500mg |
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid |
1805464-67-8 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
| Alichem | A029018793-1g |
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid |
1805464-67-8 | 95% | 1g |
$3,068.70 | 2022-04-01 |
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1805464-67-8 (5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid) 関連製品
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
